2,4-Dimethyl-4-phenyloctanedioic acid

Description

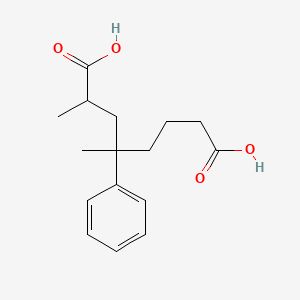

2,4-Dimethyl-4-phenyloctanedioic acid is a branched aliphatic dicarboxylic acid featuring a phenyl substituent at the 4-position and methyl groups at the 2- and 4-positions of an octanedioic acid backbone. Its molecular structure confers unique physicochemical properties, such as altered solubility and stereochemical complexity, which distinguish it from simpler dicarboxylic acids like adipic or suberic acid. The phenyl group may enhance lipophilicity, influencing bioavailability or binding interactions in biological systems, while the dual methyl groups could sterically hinder rotational freedom or reaction pathways.

Properties

CAS No. |

63390-28-3 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

2,4-dimethyl-4-phenyloctanedioic acid |

InChI |

InChI=1S/C16H22O4/c1-12(15(19)20)11-16(2,10-6-9-14(17)18)13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,17,18)(H,19,20) |

InChI Key |

MNLBICYWIXYGAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(CCCC(=O)O)C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-4-phenyloctanedioic acid typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, such as 2,4-dimethylphenylacetic acid, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often include the use of strong bases, such as sodium hydroxide, and oxidizing agents, such as potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4-phenyloctanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4-Dimethyl-4-phenyloctanedioic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4-phenyloctanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Dimethyl-4-phenyloctanedioic acid with structurally or functionally related compounds, based on available evidence and inferred properties:

Key Comparative Insights:

Structural Complexity: Unlike simpler acids (e.g., 4-methyloctanoic acid ), the target compound’s phenyl and dual methyl groups introduce steric and electronic effects that may reduce solubility in polar solvents but enhance compatibility with hydrophobic matrices (e.g., lipid bilayers or polymer blends).

Functional Group Diversity: Compared to 2,4-D , which has chlorophenoxy groups for herbicidal activity, the phenyl group in the target compound lacks electronegative substituents, likely reducing reactivity but improving metabolic stability in biological systems.

Analytical Challenges : Similar to 4-hydroxyphenyllactic acid , the stereoisomerism of this compound may necessitate advanced chromatographic techniques (e.g., chiral UPLC-MS/MS) for precise quantification.

Toxicity Profile: While 2,4-D has well-documented endocrine-disrupting effects , the absence of chlorine or phenoxy groups in the target compound suggests a divergent toxicological pathway, though empirical data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.